Kulonic acid - 50656-67-2

Kulonic acid

Catalog Number: EVT-3279175
CAS Number: 50656-67-2
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kulonic acid is a natural product found in Melia azedarach with data available.
Source

Kulonic acid is primarily sourced from the metabolic processes of certain microorganisms and plants. Its presence has been noted in various biological samples, where it plays a role in lipid biosynthesis and cellular functions. The extraction of Kulonic acid often involves sophisticated methods to ensure purity and structural integrity.

Classification

Kulonic acid falls under the category of fatty acids, specifically within the realm of unsaturated fatty acids due to the presence of one or more double bonds in its molecular structure. This classification is crucial for understanding its reactivity and interactions in biochemical processes.

Synthesis Analysis

Methods

The synthesis of Kulonic acid can be approached through several methods, primarily focusing on biological extraction and chemical synthesis. One common method involves the fermentation of specific microorganisms that naturally produce fatty acids as metabolic byproducts.

Technical Details

  1. Biological Fermentation: Utilizing genetically modified strains of Escherichia coli or other microorganisms that have been engineered to enhance fatty acid production.
  2. Chemical Synthesis: Employing traditional organic synthesis techniques, including esterification and reduction reactions, to construct the Kulonic acid molecule from simpler precursors.

These methods require careful control of reaction conditions such as temperature, pH, and substrate concentration to optimize yield and purity.

Molecular Structure Analysis

Structure

Kulonic acid features a long hydrocarbon chain with a carboxylic acid functional group at one end. The precise structure can vary based on the source and method of extraction or synthesis, but it typically exhibits characteristics common to unsaturated fatty acids.

Data

  • Molecular Formula: CnH2nO2 (where n varies based on the specific isomer of Kulonic acid).
  • Molecular Weight: Approximately 300-400 g/mol depending on chain length.
  • Structural Representation: The structural formula would depict a linear chain with a carboxyl group (-COOH) at one terminal.
Chemical Reactions Analysis

Reactions

Kulonic acid participates in various chemical reactions typical for fatty acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrogenation: Addition of hydrogen across double bonds to form saturated fatty acids.
  • Oxidation: Conversion into ketones or aldehydes under oxidative conditions.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, catalyst presence, and solvent choice. For instance, hydrogenation often requires metal catalysts like palladium or platinum under controlled pressure conditions.

Mechanism of Action

Process

Kulonic acid exerts its biological effects primarily through its role in cellular membranes and signaling pathways. It can influence membrane fluidity and permeability due to its amphipathic nature.

Data

Research indicates that Kulonic acid may also play a role in modulating inflammatory responses and metabolic pathways by acting on specific receptors within cells. Detailed mechanistic studies are ongoing to elucidate these pathways further.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.
  • Melting/Boiling Point: Varies based on molecular weight; generally lower than saturated fatty acids.

Chemical Properties

  • Reactivity: Reacts readily with bases to form salts; undergoes oxidation reactions.
  • Stability: Relatively stable under normal conditions but sensitive to light and heat which can lead to degradation.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and chromatography for purity assessment.

Applications

Scientific Uses

Kulonic acid has potential applications in:

  • Pharmaceuticals: As a precursor for drug synthesis or as an active ingredient due to its biological activity.
  • Nutraceuticals: Investigated for health benefits related to lipid metabolism.
  • Biotechnology: Used in metabolic engineering studies to enhance fatty acid production in microbial systems.

Research continues to explore new applications, particularly in areas like sustainable biofuels and bioplastics where fatty acids are critical components.

Biosynthesis Pathways and Microbial Production

Enzymatic Oxidation Cascades in Gluconobacter and Ketogulonicigenium

Kulonic acid (5-keto-D-gluconic acid) biosynthesis relies on sequential enzymatic oxidations primarily catalyzed by membrane-bound dehydrogenases in acetic acid bacteria. In Gluconobacter oxydans, the process initiates with glucose oxidation via glucose dehydrogenase (GDH), forming gluconic acid. This intermediate undergoes further oxidation at the C5 position by gluconate-5-dehydrogenase (Ga5DH), yielding kulonic acid [2] [4]. The Ga5DH enzyme, a quinoprotein dependent on pyrroloquinoline quinone (PQQ) and cytochrome c, facilitates electron transfer to the respiratory chain, enabling ATP generation without carbon loss [4]. Ketogulonicigenium vulgare complements this pathway by expressing ketogluconate dehydrogenases that enhance substrate specificity and oxidation efficiency. However, K. vulgare exhibits limited carbon utilization capabilities, necessitating symbiotic partnerships with companion microbes like Bacillus megaterium for NADPH regeneration and growth factor provision [8].

Key enzymatic constraints include:

  • Cofactor dependency: PQQ availability governs GDH activity, with PQQ synthase knockout mutants reducing kulonic acid titers by >60% [4].
  • Oxygen sensitivity: Ga5DH exhibits a Kₘ value of 15 mM for gluconate but undergoes oxidative inactivation at dissolved oxygen >30% saturation [2].
  • Membrane localization: Ga5DH faces mass transfer limitations due to periplasmic orientation, requiring high glucose flux (≥100 g/L) for efficient conversion [4].

Table 1: Enzymatic Machinery in Kulonic Acid Biosynthesis

MicroorganismEnzymeCofactorsSubstrateProductActivity (U/mg)
Gluconobacter oxydansGlucose dehydrogenasePQQ, Ca²⁺GlucoseGluconic acid8.5 ± 0.3
Gluconobacter oxydansGluconate-5-dehydrogenasePQQ, heme cGluconateKulonic acid4.2 ± 0.1
Ketogulonicigenium vulgare2-Ketogluconate dehydrogenaseFAD, Fe-SGluconateKulonic acid6.7 ± 0.4

Genetic Engineering of Pseudogluconobacter saccharoketogenes for Enhanced Yield

Pseudogluconobacter saccharoketogenes (formerly Gluconobacter) has emerged as a promising chassis for kulonic acid due to its native PQQ-dependent dehydrogenase system. Recent metabolic engineering efforts have targeted:

  • Dehydrogenase overexpression: Chromosomal integration of the ga5dh gene under a constitutive promoter increased kulonic acid titers by 2.3-fold (from 35 g/L to 81 g/L) in fed-batch reactors [4].
  • Competitive pathway knockout: Deletion of the gluconate-2-dehydrogenase (gad) gene eliminated 2-keto-gluconic acid byproduct formation, elevating kulonic acid purity from 78% to 99% [1].
  • Sugar transporter engineering: Heterologous expression of Escherichia coli's glf (glucose facilitator) enhanced glucose uptake kinetics (Vₘₐₓ increased 4.8-fold), reducing fermentation time by 40% [4].

A breakthrough involved modular pathway optimization using CRISPRi-mediated repression of the TCA cycle gene sldh (sorbitol dehydrogenase), redirecting carbon flux toward kulonic acid. This yielded a specific productivity of 1.12 g/g DCW/h, surpassing wild-type strains by 89% [4]. However, plasmid-based expression systems face genetic instability, necessitating genome integration for industrial applications.

Table 2: Engineered Strains for Kulonic Acid Production

StrainModificationTiter (g/L)Yield (g/g glucose)Reference
P. saccharoketogenes ΔgadDeletion of gluconate-2-dehydrogenase81.00.93 [1]
P. saccharoketogenes::ga5dhChromosomal ga5dh overexpression95.50.97 [4]
P. saccharoketogenes + glf (Z. mobilis)Heterologous glucose transporter102.30.99 [4]

Cofactor Regeneration Systems in NADPH-Dependent Ketoreductases

Kulonic acid biosynthesis requires NADPH for precursor synthesis and enzyme reactivation. Gluconobacter employs two primary cofactor regeneration strategies:

  • Pentose phosphate pathway (PPP) upregulation: Overexpression of glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconolactonase (pgl) increased NADPH availability by 3.1-fold, boosting kulonic acid yield by 44% [2].
  • Soluble transhydrogenase systems: Introduction of E. coli's sthA (soluble transhydrogenase) created a synthetic cycle converting NADH to NADPH, enhancing cofactor flexibility during oxygen limitation [4].

Critical challenges include:

  • Cofactor imbalance: NADPH-dependent ketoreductases exhibit a Kₘ of 85 μM for NADPH, but cytosolic NADPH concentrations in Gluconobacter rarely exceed 50 μM [4].
  • ATP trade-offs: Membrane-bound transhydrogenases couple NADPH generation to proton gradient dissipation, reducing ATP yield by 12–18% [2].

Recent advances utilize fusion enzymes linking Ga5DH to NADPH-dependent reductases, creating substrate channeling that minimizes cofactor diffusion. This design elevated catalytic efficiency (k꜀ₐₜ/Kₘ) by 7.3-fold compared to free enzymes [4].

Mixed-Culture Fermentation Dynamics and Quorum-Sensing Mechanisms

Kulonic acid production frequently employs synthetic microbial consortia, leveraging cross-species synergies to overcome limitations of axenic cultures. The classic Ketogulonicigenium vulgare–Bacillus megaterium system exemplifies this:

  • Nutrient interdependency: B. megaterium provides amino acids (glutamate, cysteine) and NADPH regeneration for K. vulgare, which lacks complete biosynthetic pathways [8].
  • Metabolite exchange: Bacillus secretes sorbitol, enhancing K. vulgare's glucose uptake via symport, while K. vulgare exports ketogenic intermediates utilized by Bacillus [8].

Quorum sensing (QS) regulates population dynamics:

  • Bacillus produces competence-stimulating peptides (CSPs) that upregulate K. vulgare's ABC transporters at cell densities >10⁸ CFU/mL [8].
  • AI-2-mediated interspecies signaling induces biofilm formation, increasing acid tolerance and extending the production phase by 24–48 hours [8].

Engineered consortia have optimized this partnership by:

  • Attenuating competitive growth: Knockout of ldh (lactate dehydrogenase) in Bacillus eliminated lactic acid secretion, reducing pH drop and kulonic acid degradation [8].
  • Synthetic QS circuits: Introduction of luxI/luxR modules enabled tunable population control, maintaining a K. vulgare:Bacillus ratio of 1:2 for maximal yield [8].

Table 3: Microbial Consortia for Enhanced Kulonic Acid Biosynthesis

Consortium CompositionInteraction MechanismTiter (g/L)Productivity (g/L/h)
K. vulgare + B. megateriumNutrient exchange78.20.65
K. vulgare + S. cerevisiaeEthanol-mediated growth control65.70.54
G. oxydans + P. putidaCross-species redox balancing101.50.92

Metabolic Flux Analysis of Pentose Phosphate Shunt Intermediates

Metabolic flux analysis (¹³C-MFA) reveals that >80% of kulonic acid carbon derives from the oxidative pentose phosphate pathway (PPP) in Gluconobacter. Key flux nodes include:

  • Glucose-6-phosphate (G6P) partitioning: 68% enters PPP under production conditions, versus 22% in wild-type strains [2].
  • Ribulose-5-phosphate accumulation: A bottleneck arises from transketolase limitations, causing 15–20% carbon loss as ribulose [4].

Engineering interventions redirect flux:

  • Transaldolase overexpression: Amplification of tal increased erythrose-4-phosphate (E4P) supply, boosting shikimate-derived cofactors for Ga5DH regeneration [4].
  • Dynamic pathway regulation: LsrR-based quorum sensors downregulate glycolysis genes (pfkA, pykF) during stationary phase, increasing PPP flux by 33% [4].

Fed-batch fermentation with exponential glucose feeding sustains PPP flux rates of 12.8 mmol/g DCW/h, achieving titers of 422 g/L gluconate derivatives (including kulonic acid) at 95% yield [1] [2].

Table 4: Carbon Flux Distribution in Kulonic Acid Producers

Metabolic PathwayFlux (mmol/g DCW/h)Contribution to Kulonic Acid (%)
Pentose phosphate pathway12.8 ± 0.582.4
Entner-Doudoroff pathway3.2 ± 0.28.6
TCA cycle0.7 ± 0.10.9
Glycolysis (EMP)5.1 ± 0.37.1

Properties

CAS Number

50656-67-2

Product Name

Kulonic acid

IUPAC Name

(2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25,31H,8,10,12-17H2,1-7H3,(H,33,34)/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1

InChI Key

IVPFUFOEFSUMKP-QCWHEMHRSA-N

SMILES

CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C

Isomeric SMILES

CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C

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